molecular formula C11H15N3 B6173537 3-{imidazo[1,2-a]pyridin-7-yl}butan-1-amine CAS No. 1502326-10-4

3-{imidazo[1,2-a]pyridin-7-yl}butan-1-amine

Cat. No.: B6173537
CAS No.: 1502326-10-4
M. Wt: 189.3
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Description

3-{imidazo[1,2-a]pyridin-7-yl}butan-1-amine is a heterocyclic compound that features an imidazo[1,2-a]pyridine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{imidazo[1,2-a]pyridin-7-yl}butan-1-amine typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate precursors to form the imidazo[1,2-a]pyridine core, followed by functionalization at the 7-position to introduce the butan-1-amine side chain .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods, optimized for yield and purity. These methods would include the use of continuous flow reactors and other advanced techniques to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

3-{imidazo[1,2-a]pyridin-7-yl}butan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups .

Scientific Research Applications

3-{imidazo[1,2-a]pyridin-7-yl}butan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{imidazo[1,2-a]pyridin-7-yl}butan-1-amine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{imidazo[1,2-a]pyridin-7-yl}butan-1-amine is unique due to the presence of the butan-1-amine side chain, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to unique applications and properties .

Properties

CAS No.

1502326-10-4

Molecular Formula

C11H15N3

Molecular Weight

189.3

Purity

95

Origin of Product

United States

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